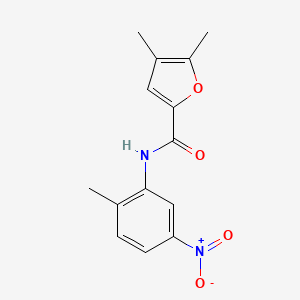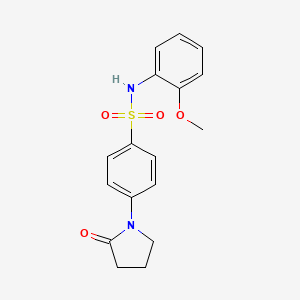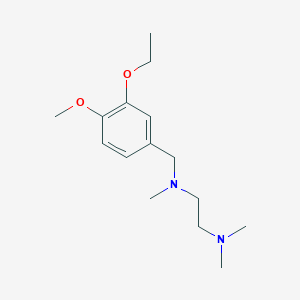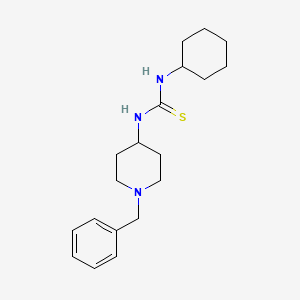![molecular formula C18H19N3O4 B5855239 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5855239.png)
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, also known as MNPA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to act through the inhibition of various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects, which could have potential applications in the treatment of various diseases. However, one of the limitations of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. One area of interest is the development of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide in animal models and clinical trials.
Méthodes De Synthèse
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)aniline, followed by the addition of 3-methylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. The synthesis method has been optimized to yield high purity and high yields of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide.
Applications De Recherche Scientifique
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been explored as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Propriétés
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13-12-14(6-7-16(13)21(23)24)18(22)19-15-4-2-3-5-17(15)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCOVWSOROREQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5855167.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)